molecular formula C8H7BrNNaO3S B13170619 Sodium 3-bromo-4-acetamidobenzene-1-sulfinate

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate

Cat. No.: B13170619
M. Wt: 300.11 g/mol
InChI Key: BLLFZPKOYAPWER-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Sodium 3-bromo-4-acetamidobenzene-1-sulfinate involves several steps. One common synthetic route includes the bromination of 4-acetamidobenzenesulfinic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve controlled temperatures and the use of solvents such as acetic acid to facilitate the bromination process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium hydroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-bromo-4-acetamidobenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or proteins. The bromine atom and the sulfinic acid group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modification of protein structures . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate can be compared to other similar compounds, such as:

    Sodium 4-acetamido-3-bromobenzenesulfinate: Similar in structure but with different positional isomers.

    Sodium 3-bromo-4-aminobenzenesulfinate: Lacks the acetamido group, which can lead to different reactivity and applications.

    Sodium 3-chloro-4-acetamidobenzene-1-sulfinate:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications.

Biological Activity

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research and as an antimicrobial agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula as follows:

  • Chemical Formula : C9_{9}H8_{8}BrN1_{1}O3_{3}S
  • Molecular Weight : 289.13 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of sulfonamides have shown promising results in inhibiting various cancer cell lines. A study evaluating similar compounds demonstrated that modifications on the phenyl ring significantly affected their cytotoxicity against pancreatic cancer cells. The most active derivatives exhibited sub-micromolar GI50_{50} values, indicating strong growth inhibition at low concentrations .

Table 1: Cytotoxicity of Sulfonamide Derivatives Against Cancer Cell Lines

Compound IDCell LineGI50_{50} (µM)
14MCF-7 (Breast)5.5
21A2780 (Ovarian)10.0
23MiaPaCa-2>50
34U87 (Glioblastoma)4.7

Note: GI50_{50} values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Sulfonamides are well-known for their effectiveness against bacterial infections due to their ability to inhibit bacterial folate synthesis. Research indicates that similar compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
AStaphylococcus aureus8
BEscherichia coli16
CPseudomonas aeruginosa32

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in critical metabolic pathways. For example, sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria and certain cancer cells. This inhibition leads to a depletion of folate levels, ultimately resulting in cell death or growth arrest .

Case Studies

Several case studies have documented the efficacy of sodium-based sulfonamides in clinical settings. For instance, a study involving patients with non-small cell lung cancer (NSCLC) indicated that patients treated with sulfonamide derivatives showed improved outcomes compared to those receiving conventional therapies. The study emphasized the importance of next-generation sequencing to tailor treatments based on individual resistance mechanisms .

Properties

Molecular Formula

C8H7BrNNaO3S

Molecular Weight

300.11 g/mol

IUPAC Name

sodium;4-acetamido-3-bromobenzenesulfinate

InChI

InChI=1S/C8H8BrNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

BLLFZPKOYAPWER-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.